2-Azido-4-chloro-3-phenylquinoline
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Overview
Description
2-Azido-4-chloro-3-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-4-chloro-3-phenylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde and sodium azide.
Formation of Azido Complex: The reaction of 2-bromobenzaldehyde with sodium azide forms an azido complex intermediate.
Cyclocondensation: The azido complex undergoes dehydrative cyclocondensation to form the desired quinoline derivative.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods aim to improve yield, reduce environmental impact, and enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Azido-4-chloro-3-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Cycloaddition Reactions: Reagents such as alkynes and catalysts like copper(I) are used.
Reduction Reactions: Reducing agents like hydrogen gas or hydrazine are employed.
Major Products Formed
Substitution Reactions: Products include substituted quinoline derivatives.
Cycloaddition Reactions: Products include triazole derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
2-Azido-4-chloro-3-phenylquinoline has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antibacterial, and antiviral properties.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials.
Chemical Biology: It is used as a probe in biochemical studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 2-Azido-4-chloro-3-phenylquinoline involves its interaction with molecular targets and pathways. The azido group can form reactive intermediates that interact with biological molecules, leading to various biological effects. The chloro group can enhance the compound’s binding affinity to specific targets, such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-phenylquinoline: Lacks the azido group, resulting in different reactivity and applications.
4-Azido-3-phenylquinoline: Lacks the chloro group, affecting its chemical properties and biological activities.
Uniqueness
The combination of these functional groups enhances its versatility in various chemical and biological contexts .
Properties
CAS No. |
108832-17-3 |
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Molecular Formula |
C15H9ClN4 |
Molecular Weight |
280.71 g/mol |
IUPAC Name |
2-azido-4-chloro-3-phenylquinoline |
InChI |
InChI=1S/C15H9ClN4/c16-14-11-8-4-5-9-12(11)18-15(19-20-17)13(14)10-6-2-1-3-7-10/h1-9H |
InChI Key |
ABZRFYLDUNUMSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2N=[N+]=[N-])Cl |
Origin of Product |
United States |
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